molecular formula C19H23N5OS B2917861 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone CAS No. 852142-05-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Cat. No. B2917861
M. Wt: 369.49
InChI Key: NVQNFCGWPDSIAI-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications

Detection and Identification in Unregulated Drugs

The compound has been identified in unregulated drugs, particularly in the Tokyo area. It was found alongside other compounds like AM-2233 and AM-1220, showing its relevance in forensic toxicology and drug monitoring. The detection of such compounds is crucial for understanding the composition of unregulated drugs and their potential risks (Nakajima et al., 2012).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives from compounds related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone. For example, azepane-fused pyrano[3,2-b]indoles have been synthesized, showing the potential for creating new compounds with unique properties (Banda, Villinger, & Brasholz, 2023).

Anticonvulsant Properties

Some derivatives of the compound have been explored for their anticonvulsant properties. This indicates potential applications in the development of new medications for treating seizures (Ahuja & Siddiqui, 2014).

Antimicrobial Activity

Substituted derivatives of 1,2,3-triazoles, which are related to the compound , have been synthesized and demonstrated antimicrobial activity. This points towards possible applications in creating new antimicrobial agents (Holla et al., 2005).

Anti-inflammatory Activity

Research has also been conducted on derivatives exhibiting anti-inflammatory activity, suggesting the potential for medical applications in treating inflammation-related conditions (Labanauskas et al., 2004).

Optical Properties and Spectroscopy

Studies on the synthesis and the optical properties of novel derivatives, particularly involving 1,2,4-triazole, have been carried out. This research is relevant for understanding the electronic structure and potential optical applications of these compounds (Liu et al., 2010).

Potential as Corrosion Inhibitors

Investigations into the use of triazole derivatives as corrosion inhibitors for metals in various environments have been conducted, showcasing an industrial application of these compounds (Jawad et al., 2020).

properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQNFCGWPDSIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

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